molecular formula C34H35O7P B8264545 Dibenzyl [[bis(benzyloxy)phosphoryl]methyl]pentanedioate

Dibenzyl [[bis(benzyloxy)phosphoryl]methyl]pentanedioate

Cat. No. B8264545
M. Wt: 586.6 g/mol
InChI Key: NNMBWQCWUOTAMA-UHFFFAOYSA-N
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Description

Dibenzyl [[bis(benzyloxy)phosphoryl]methyl]pentanedioate is a useful research compound. Its molecular formula is C34H35O7P and its molecular weight is 586.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dibenzyl [[bis(benzyloxy)phosphoryl]methyl]pentanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenzyl [[bis(benzyloxy)phosphoryl]methyl]pentanedioate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

dibenzyl 2-[bis(phenylmethoxy)phosphorylmethyl]pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35O7P/c35-33(38-23-28-13-5-1-6-14-28)22-21-32(34(36)39-24-29-15-7-2-8-16-29)27-42(37,40-25-30-17-9-3-10-18-30)41-26-31-19-11-4-12-20-31/h1-20,32H,21-27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMBWQCWUOTAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(CP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzyl 2-((bis(benzyloxy)phosphoryl)methyl)pentanedioate

Synthesis routes and methods I

Procedure details

Dibenzyl phosphite (9.5 g, 36 mmol) in 350 ml of dichloromethane was cooled to 0° C. To this stirring solution was added trimethyl aluminum (18.2 ml, 2.0M solution in hexane, 36.4 mmol). After 30 minutes 1 (6.0 g, 37 mmol) in 90 ml of dichloromethane was added dropwise over 10 minutes. The clear and colorless solution was then warmed to room temperature and left to stir overnight. The mixture was then quenched by the slow addition of 5% HCl. After stirring an additional 1.5 hours the lower organic layer was removed and the aqueous layer extracted once with 100ml of dichloromethane. The organics were combined, dried (MgSO4), and evaporated to give a clear light golden liquid. The liquid was chromatographed on silica gel (4 cm*30 cm) and eluted with a gradient (4:1-1:1) solvent system (Hexane/EtOAc). The fractions containing the desired product were combined and evaporated to yield 2 (7.1 g, 42%) as a clear and colorless liquid. The liquid was then distilled on a Kughleror apparatus at 0.5 mm Hg and 195°-200° C. The distillate was discarded and the remaining light golden oil was chromatographed on silica gel (1:1, Hex./EtOAc) to give 2.9 g of 2 as a clear and colorless oil. TLC Rf 0.5 (1:1, Hex./EtOAc)
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
18.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Three
Name
Yield
42%

Synthesis routes and methods II

Procedure details

Name
O=C(CCC(CP(=O)(O)CCCc1ccccc1)C(=O)OCc1ccccc1)OCc1ccccc1
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